molecular formula C5H10NNaO3 B2546551 Sodium;2-(2-hydroxypropylamino)acetate CAS No. 113447-21-5

Sodium;2-(2-hydroxypropylamino)acetate

Cat. No.: B2546551
CAS No.: 113447-21-5
M. Wt: 155.129
InChI Key: CVFXFALJKUWIQT-UHFFFAOYSA-M
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Description

Sodium;2-(2-hydroxypropylamino)acetate is a versatile chemical compound used in various scientific research applications. It is known for its role in pharmaceutical formulations and the synthesis of organic compounds. This compound is characterized by its unique structure, which includes a sodium ion, a hydroxypropyl group, and an aminoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-(2-hydroxypropylamino)acetate typically involves the reaction of 2-hydroxypropylamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-hydroxypropylamine attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Sodium;2-(2-hydroxypropylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aminoacetates.

Scientific Research Applications

Sodium;2-(2-hydroxypropylamino)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of Sodium;2-(2-hydroxypropylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

    Sodium acetate: Used for electrolyte replenishment and as a buffer solution.

    Sodium propionate: Employed as a food preservative and in the treatment of fungal infections.

    Sodium lactate: Used in intravenous fluids and as a food additive.

Uniqueness: Sodium;2-(2-hydroxypropylamino)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike other sodium salts, it contains a hydroxypropylamino group, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

sodium;2-(2-hydroxypropylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.Na/c1-4(7)2-6-3-5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFXFALJKUWIQT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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